Cimadronate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
32545-64-5 |
|---|---|
Molecular Formula |
C7H17NO6P2 |
Molecular Weight |
273.16 g/mol |
IUPAC Name |
[(cyclohexylamino)-phosphonomethyl]phosphonic acid |
InChI |
InChI=1S/C7H17NO6P2/c9-15(10,11)7(16(12,13)14)8-6-4-2-1-3-5-6/h6-8H,1-5H2,(H2,9,10,11)(H2,12,13,14) |
InChI Key |
GBBBPWVJGMFZGX-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(P(=O)(O)O)P(=O)(O)O |
Canonical SMILES |
C1CCC(CC1)NC(P(=O)(O)O)P(=O)(O)O |
Synonyms |
cimadronate cycloheptylaminomethylene-1,1-bisphosphonate hydronium (cycloheptylammonio)methylene-1,1-bisphosphonate hydronium incadronate incadronate YM 175 YM-175 YM175 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Cimadronate Action in Bone Biology Research
Interaction with Bone Mineral Surfaces
A defining characteristic of bisphosphonates, including cimadronate, is their strong affinity for the mineral component of bone, which is crucial for their pharmacological activity. nih.govnih.govarkat-usa.org This property ensures that the drug concentrates in the skeleton, its primary site of action. pharmgkb.orgnih.gov
Bisphosphonates bind with high avidity to hydroxyapatite (B223615) [Ca10(PO4)6(OH)2], the main inorganic constituent of bone. arkat-usa.orgmdpi.com This interaction is primarily electrostatic, occurring between the negatively charged phosphonate (B1237965) groups (P-C-P) of the bisphosphonate molecule and the positively charged calcium ions on the surface of hydroxyapatite crystals. arkat-usa.orgresearchgate.net The structure of the side chain (R2) attached to the central carbon atom influences the binding affinity. nih.govresearchgate.net
Studies comparing various bisphosphonates have shown significant differences in their affinity for hydroxyapatite, which correlates with their potency and duration of action. nih.govresearchgate.net While specific quantitative binding data for this compound is not as widely published as for compounds like alendronate or zoledronate, as a heterocyclic nitrogen-containing bisphosphonate, it is classified among the more potent agents, which generally exhibit high binding affinity. medicinabuenosaires.com The binding process can be modeled using Langmuir adsorption isotherms, which describe the saturation of binding sites on the hydroxyapatite surface as the concentration of the bisphosphonate increases. researchgate.net This strong chemical bond ensures that this compound is stably incorporated into the bone matrix at sites of active remodeling. nih.gov
Table 1: Comparative Binding Affinity of Selected Bisphosphonates to Hydroxyapatite
| Bisphosphonate | Relative Binding Affinity Rank | Key Structural Feature |
| Zoledronate | Highest | Imidazole ring in side chain |
| Alendronate | High | Primary amino group on an alkyl chain |
| Ibandronate | High | Tertiary amino group on an alkyl chain |
| Risedronate | Moderate | Pyridinyl ring in side chain |
| This compound | High (Inferred) | Cycloheptylamino group jst.go.jp |
| Etidronate | Lower | No nitrogen in side chain |
| Clodronate | Lowest | No nitrogen in side chain |
Note: This table is based on general findings from comparative studies. nih.govresearchgate.net The specific rank of this compound is inferred from its classification as a potent nitrogen-containing bisphosphonate.
The high affinity of this compound for hydroxyapatite is the cornerstone of its targeted delivery to the skeleton. pharmgkb.orgnih.govnih.gov After administration, bisphosphonates are rapidly cleared from the circulation, with a significant portion being taken up by bone tissue, while the remainder is excreted renally. nih.gov This bone-targeting property allows the drug to accumulate at high concentrations precisely where it is needed—at sites of active bone resorption. nih.govnih.gov
This targeted retention within the bone microenvironment has two major implications for research. Firstly, it ensures a sustained local effect, as the drug is slowly released from the bone matrix over time, contributing to its long duration of action. nih.govresearchgate.net Secondly, it minimizes systemic exposure and effects on non-skeletal tissues. researchgate.net The differences in binding affinity among bisphosphonates influence their retention and the reversibility of their effects. nih.govresearchgate.net Compounds with higher affinity, like zoledronate and alendronate, tend to have a more prolonged action compared to those with lower affinity. nih.govresearchgate.net This principle of targeted delivery via hydroxyapatite binding is a key area of research for developing new bone-specific therapies and diagnostic agents. nih.govmdpi.com
Inhibition of the Mevalonate (B85504) Pathway
The primary intracellular target for this compound and other nitrogen-containing bisphosphonates is the mevalonate pathway, an essential metabolic route for the production of cholesterol and isoprenoid lipids. nih.govpharmgkb.orgpreprints.orgwikipedia.org
Inhibition of the mevalonate pathway by this compound disrupts key cellular functions in osteoclasts, ultimately leading to their inactivation and apoptosis. nih.govnih.gov The specific enzyme inhibited by nitrogen-containing bisphosphonates is Farnesyl Pyrophosphate Synthase (FPPS). nih.govpatsnap.com By inhibiting FPPS, this compound blocks the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). pharmgkb.orgnih.gov
FPP and GGPP are vital for a post-translational modification process called prenylation. nih.govpatsnap.com Prenylation involves the attachment of these isoprenoid lipid groups to small GTP-binding proteins (GTPases) such as Ras, Rho, and Rac. pharmgkb.orgpatsnap.com These proteins act as molecular switches in a wide range of cellular processes, and their proper function and localization to cell membranes are dependent on prenylation. pharmgkb.org In osteoclasts, these small GTPases are essential for maintaining the cytoskeletal organization, particularly the formation of the ruffled border, as well as for vesicular trafficking and cell survival. nih.govpharmgkb.org
By preventing the prenylation of these critical signaling proteins, this compound disrupts the osteoclast's bone-resorbing machinery. jst.go.jpnih.gov This leads to the loss of the ruffled border, detachment from the bone surface, and ultimately, the induction of apoptosis (programmed cell death), thereby reducing the number of active osteoclasts. jst.go.jppatsnap.com Studies have demonstrated that the apoptotic effects of incadronate (B8117867) (this compound) on cells can be prevented by the addition of GGPP, confirming that the mechanism of action is via inhibition of the mevalonate pathway. nih.govnih.gov
Table 2: Overview of this compound's Effect on the Mevalonate Pathway
| Step | Description | Consequence of this compound Action |
| Target Enzyme | Farnesyl Pyrophosphate Synthase (FPPS) nih.gov | Inhibition of enzyme activity |
| Blocked Products | Farnesyl Pyrophosphate (FPP), Geranylgeranyl Pyrophosphate (GGPP) pharmgkb.orgnih.gov | Depletion of intracellular FPP and GGPP pools |
| Affected Process | Protein Prenylation nih.gov | Failure to attach lipid anchors to small GTPases |
| Dysfunctional Proteins | Small GTPases (e.g., Ras, Rho, Rac) pharmgkb.orgpatsnap.com | Inactivation and mislocalization of key signaling proteins |
| Cellular Outcome | Cytoskeletal disorganization, loss of ruffled border, apoptosis jst.go.jppatsnap.com | Inhibition of bone resorption |
Farnesyl Pyrophosphate Synthase (FPPS) as a Primary Molecular Target
The principal molecular target of this compound and other nitrogen-containing bisphosphonates within osteoclasts is Farnesyl Pyrophosphate Synthase (FPPS), a critical enzyme in the mevalonate pathway. pharmgkb.orgnih.govresearchgate.net FPPS is responsible for catalyzing the synthesis of farnesyl pyrophosphate (FPP) from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). genecards.org This enzyme is a key regulatory point for the production of isoprenoid lipids. pharmgkb.org
Research has shown that nitrogen-containing bisphosphonates, including this compound (also known as incadronate), are potent inhibitors of FPPS. pharmgkb.orgnih.govnih.gov The inhibitory activity of various bisphosphonates on FPPS has been quantified, demonstrating their efficacy at the molecular level. For instance, in vitro studies have determined the concentration required for 50% inhibition (IC50) of FPPS activity for several bisphosphonates, highlighting their relative potencies. nih.gov
Table 1: Inhibitory Concentration (IC50) of Various Bisphosphonates on FPPS Activity
| Bisphosphonate | Cell Line | IC50 (µM) |
| Ibandronate | NRK-52E (rat kidney) | 1.6 |
| Ibandronate | HK-2 (human kidney) | 7.4 |
| Zoledronate | NRK-52E (rat kidney) | 0.5 |
| Zoledronate | HK-2 (human kidney) | 0.7 |
This table illustrates the potent inhibitory effect of nitrogen-containing bisphosphonates on FPPS, with data from a study on kidney cell lines providing a comparative perspective on their molecular potency. nih.gov
Consequences of FPPS Inhibition on Isoprenoid Synthesis within Osteoclasts
The inhibition of FPPS by this compound has profound consequences for the biosynthesis of essential isoprenoid lipids within osteoclasts. nih.govpatsnap.com Specifically, the blockade of FPPS leads to a significant reduction in the cellular pools of farnesyl pyrophosphate (FPP) and its downstream product, geranylgeranyl pyrophosphate (GGPP). nih.govnih.govnih.gov These molecules are vital for a variety of cellular processes, most notably the post-translational modification of proteins known as prenylation. nih.govuni.lu
The depletion of FPP and GGPP disrupts the normal functioning of the mevalonate pathway, a critical metabolic route for producing cholesterol and other essential lipids. patsnap.com Studies have demonstrated that treatment with nitrogen-containing bisphosphonates leads to the accumulation of upstream metabolites while depleting the downstream products of FPPS. nih.gov The addition of FPP or GGPP can rescue some of the effects of bisphosphonate treatment, confirming that the depletion of these isoprenoids is a key consequence of FPPS inhibition. uni.lu
Disruption of Protein Prenylation
A major downstream effect of reduced FPP and GGPP levels is the disruption of protein prenylation. nih.govuni.lu Prenylation is a form of post-translational modification where isoprenoid groups (farnesyl or geranylgeranyl moieties) are attached to specific cysteine residues of proteins. uni.lu This lipid modification is crucial for the proper localization and function of many signaling proteins, particularly small GTPases. nih.govnih.gov
Effects on Small GTPases (e.g., Rac, Rho, Cdc42) and Cellular Signaling
Small GTPases of the Ras superfamily, including Rac, Rho, and Cdc42, are key regulators of a multitude of cellular processes in osteoclasts, such as cytoskeletal dynamics, cell migration, and survival signaling. nih.govnih.govresearchgate.net The function of these proteins is critically dependent on their prenylation, which facilitates their anchoring to cellular membranes where they interact with their downstream effectors. nih.gov
This compound, by inhibiting FPPS and subsequently depleting FPP and GGPP, prevents the prenylation of these small GTPases. nih.govpatsnap.com As a result, unprenylated and inactive forms of Rac, Rho, and Cdc42 accumulate in the cytosol. nih.govnih.gov This mislocalization and inactivation disrupt their normal signaling cascades, leading to widespread cellular dysfunction in osteoclasts. nih.gov For example, the disruption of Rho and Rac signaling directly impacts the organization of the actin cytoskeleton. researchgate.net
Table 2: Impact of Inhibiting Protein Prenylation on Small GTPase Function
| Small GTPase | Key Functions in Osteoclasts | Consequence of Impaired Prenylation |
| Rho | Regulates stress fiber formation and focal adhesions. researchgate.net | Disorganization of the actin cytoskeleton. researchgate.net |
| Rac | Controls lamellipodia formation and cell spreading. researchgate.net | Inhibition of cell migration and spreading. nih.gov |
| Cdc42 | Regulates filopodia formation and cell polarity. nih.gov | Loss of cellular polarity and podosome belt formation. nih.govnih.gov |
This table summarizes the critical roles of key small GTPases in osteoclasts and the functional consequences of inhibiting their prenylation through the action of compounds like this compound.
Impact on Osteoclast Cytoskeletal Organization and Function
The proper organization of the osteoclast cytoskeleton is essential for its bone-resorbing activity. patsnap.com Key features include the formation of a sealing zone, a dense ring of F-actin, and a ruffled border, the specialized membrane responsible for secreting acid and proteolytic enzymes. researchgate.net The dynamic regulation of the actin cytoskeleton is heavily reliant on the proper functioning of small GTPases like Rho and Rac. researchgate.net
By disrupting the function of these GTPases, this compound leads to profound alterations in the osteoclast cytoskeleton. patsnap.com Treatment with nitrogen-containing bisphosphonates has been shown to cause a visible disruption of the F-actin cytoskeleton. nih.gov This includes the loss of the sealing zone and the ruffled border, which effectively paralyzes the osteoclast and prevents it from resorbing bone. researchgate.net The osteoclasts detach from the bone surface as their adhesive structures, which are dependent on a functional cytoskeleton, are compromised. nih.gov
Induction of Osteoclast Apoptosis and Dysfunction
The culmination of the molecular and cellular disruptions caused by this compound is the induction of osteoclast apoptosis, or programmed cell death. patsnap.comuni.lu This is a key mechanism by which bisphosphonates reduce the number of active osteoclasts at sites of bone resorption.
Molecular Pathways Leading to Programmed Cell Death in Osteoclasts
The apoptotic process in osteoclasts triggered by this compound is a consequence of the inhibition of the mevalonate pathway and the subsequent disruption of protein prenylation. uni.lu The loss of function of essential prenylated proteins, including small GTPases, activates intracellular stress signals that converge on the apoptotic machinery. nih.gov
Research has demonstrated that nitrogen-containing bisphosphonates induce apoptosis through the activation of caspases, a family of proteases that execute the apoptotic program. nih.gov Specifically, the activation of caspase-3, a key effector caspase, has been observed in osteoclasts following treatment with bisphosphonates. nih.govplos.org The activation of caspase-3 leads to the cleavage of various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis. d-nb.info The apoptotic pathway can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. d-nb.info In the context of bisphosphonate action, the intrinsic pathway appears to be significant, as evidenced by the loss of mitochondrial membrane potential. nih.gov
Table 3: Key Molecules in this compound-Induced Osteoclast Apoptosis
| Molecule | Role in Apoptosis | Effect of this compound |
| Farnesyl Pyrophosphate Synthase (FPPS) | Indirectly regulates cell survival through the mevalonate pathway. | Inhibited, leading to downstream pro-apoptotic effects. pharmgkb.orgnih.gov |
| Geranylgeranyl Pyrophosphate (GGPP) | Essential for the prenylation of pro-survival proteins. | Depleted, contributing to the induction of apoptosis. uni.lufrontiersin.org |
| Small GTPases (e.g., Rac, Rho) | Regulate cell survival signaling pathways. nih.gov | Function is inhibited, leading to the activation of apoptotic signals. nih.gov |
| Caspase-3 | Key executioner caspase in the apoptotic cascade. nih.gov | Activated, leading to the dismantling of the cell. nih.govplos.org |
This table outlines the key molecular players involved in the apoptotic cascade initiated by this compound in osteoclasts.
Alterations in Osteoclast Morphology and Resorptive Activity
This compound, a potent nitrogen-containing bisphosphonate, exerts its inhibitory effects on bone resorption by inducing significant alterations in the morphology and functional activity of osteoclasts. Research findings indicate that while this compound effectively curtails bone resorption, it does so not by eliminating osteoclasts, but by rendering them dysfunctional. In some instances, an actual increase in the number of osteoclasts is observed following this compound administration, suggesting that the compound's primary mechanism is the disruption of the cellular machinery essential for bone breakdown. jst.go.jp
Electron microscopy studies of osteoclasts in hamsters with experimentally induced periodontitis treated with this compound revealed a marked deficiency in the formation of the ruffled border. jst.go.jp The ruffled border is a highly specialized and convoluted cell membrane domain that is critical for the secretion of acid and lytic enzymes onto the bone surface, a process essential for mineral dissolution and matrix degradation. The absence or poor development of this structure effectively incapacitates the osteoclast, preventing it from carrying out its resorptive function.
In addition to the effects on the ruffled border, in vitro studies have demonstrated that this compound can have direct cytotoxic effects on osteoclasts at higher concentrations. Phase-contrast microscopy of isolated rabbit osteoclasts treated with this compound revealed damaged cell membranes and nuclear deterioration. nih.gov This damage is concentration-dependent and leads to a decrease in osteoclast viability. nih.gov
The functional consequence of these morphological changes is a significant reduction in bone resorption. In the hamster periodontitis model, administration of this compound led to a dose-dependent decrease in alveolar bone loss, even as the number of osteoclasts paradoxically increased. jst.go.jp This finding underscores that the mere presence of osteoclasts is not indicative of their resorptive capacity and that this compound effectively uncouples osteoclast number from their bone-resorbing function.
The following tables summarize key research findings on the effects of this compound on osteoclast morphology and resorptive activity.
Table 1: Effect of this compound on Alveolar Bone Loss in Hamsters with Experimental Periodontitis
| Treatment Group (subcutaneous, 2x/week for 4 weeks) | Mean Alveolar Bone Loss (mm²) ± SD |
| Control (0 mg/kg) | 1.05 ± 0.31 |
| This compound (0.03 mg/kg) | 0.95 ± 0.25 |
| This compound (0.1 mg/kg) | 0.59 ± 0.14 |
| This compound (0.3 mg/kg) | 0.68 ± 0.14 |
| Data sourced from a study on experimental periodontitis in hamsters, indicating a reduction in bone loss with this compound treatment. jst.go.jp |
Table 2: In Vitro Cytotoxic Effects of this compound on Isolated Rabbit Osteoclasts
| This compound Concentration | Observation | Effect on Cell Viability (at 24 hours) |
| 3 x 10⁻⁵ M | - | No significant change |
| 3 x 10⁻⁴ M | Damaged cell membranes, nuclear deterioration | Decreased |
| 3 x 10⁻³ M | Damaged cell membranes, nuclear deterioration | Decreased |
| This table summarizes the concentration-dependent cytotoxic effects of this compound on osteoclasts in vitro. nih.gov |
Preclinical Investigations of Cimadronate in in Vitro and Animal Bone Models
In Vitro Studies on Bone Cell Populations
In vitro studies are crucial for understanding the direct cellular effects of compounds like Cimadronate on bone cells, free from systemic influences. These investigations focus on how this compound interacts with osteoclast precursors, mature osteoclasts, osteoblasts, and osteocytes in controlled laboratory settings.
Effects on Osteoclastogenesis and Differentiation from Precursor Cells
Osteoclastogenesis, the process by which osteoclasts are formed from hematopoietic precursor cells, is a critical target for antiresorptive agents. This process is tightly regulated by signaling molecules such as macrophage colony-stimulating factor (M-CSF) and receptor activator of nuclear factor-κB ligand (RANKL) uzh.chwjgnet.comfrontiersin.orgnih.govnih.gov. Bisphosphonates, including this compound (also referred to as YM-175 in some literature), are known to interfere with osteoclast formation and function. Studies indicate that bisphosphonates can suppress osteoclastic resorption by acting directly on early osteoclast precursors researchgate.net. While specific quantitative data detailing this compound's precise impact on the differentiation markers of osteoclast precursors in cell-based assays is limited in the reviewed literature, the broader class of bisphosphonates is understood to inhibit the RANKL-RANK signaling pathway, which is essential for osteoclast differentiation wjgnet.comfrontiersin.org. This compound, as a potent bisphosphonate, is presumed to exert similar inhibitory effects on osteoclastogenesis.
Modulation of Osteoclast Resorptive Activity on Bone Substrates
The primary function of osteoclasts is bone resorption, a process involving the breakdown of the bone matrix. This compound has demonstrated significant inhibitory effects on this activity. In studies utilizing the thyroparathyroidectomized (TPTX) rat model treated with vitamin A to induce bone resorption, this compound (YM-175) was found to significantly decrease resorption parameters, both histomorphometrically and biochemically nih.gov. This suggests a direct action in reducing the resorptive capacity of osteoclasts. Other bisphosphonates are known to inhibit osteoclast activity and reduce bone resorption nih.govnih.gov. While direct quantitative data from this compound-specific in vitro resorption assays (e.g., pit formation assays on bone slices) are not detailed in the provided search results, the in vivo findings strongly support an inhibitory effect on osteoclast resorptive activity nih.gov.
| Assay Type | Measured Parameter | This compound (YM-175) Effect | Reference |
| In vivo (Rat model) | Histomorphometric resorption parameters | Significantly decreased | nih.gov |
| In vivo (Rat model) | Biochemical resorption parameters | Significantly decreased | nih.gov |
| In vivo (Rat model) | Inhibition of vitamin A-induced bone resorption | Inhibited | nih.gov |
Direct and Indirect Effects on Osteoblast and Osteocyte Biology in Culture Systems
Osteoblasts are responsible for bone formation, while osteocytes, embedded within the bone matrix, play crucial roles in mechanosensing and regulating bone remodeling iu.edufrontiersin.orgteambone.com. Studies investigating this compound (YM-175) in a rat model indicated that it did not alter bone formation parameters assessed via histomorphometry nih.gov. This suggests that, at the tested levels, this compound does not directly impair the bone-forming activity of osteoblasts in vivo. While specific in vitro studies detailing this compound's direct or indirect effects on osteoblast or osteocyte gene expression, proliferation, or matrix synthesis are not explicitly provided in the search results, the lack of impact on bone formation parameters in vivo implies a minimal direct detrimental effect on osteoblast biology. Osteocytes communicate with osteoblasts and osteoclasts via signaling molecules and are involved in regulating both bone formation and resorption iu.edufrontiersin.orgteambone.com.
Influence on Bone Remodeling Markers in Cell-Based Assays
Bone remodeling markers (BTMs) are biochemical indicators of bone formation and resorption rates researchgate.netnih.govfarmasimahaganesha.ac.id. In vitro cell-based assays are used to measure the impact of compounds on these markers. While specific data on this compound's effect on BTMs in cell culture assays are not detailed in the provided search results, the in vivo study using YM-175 (this compound) reported a significant decrease in biochemical resorption parameters nih.gov. This suggests that this compound likely influences the release or activity of molecules indicative of bone resorption at a cellular level, although the exact cell-based assays used for these measurements are not specified. The absence of changes in bone formation parameters nih.gov implies no significant impact on bone formation markers in vivo.
In Vivo Studies in Experimental Animal Models of Bone Metabolism
In vivo studies provide a more comprehensive understanding of this compound's effects within a living organism, assessing its impact on bone metabolism in the context of physiological processes.
Assessment of Bone Resorption Parameters in Animal Models
Experimental animal models are instrumental in evaluating the efficacy of therapeutic agents in modulating bone turnover. In a study using thyroparathyroidectomized (TPTX) rats treated with vitamin A to induce bone resorption, this compound (YM-175) demonstrated a clear inhibitory effect on bone resorption nih.gov. Histomorphometric analysis revealed a significant decrease in resorption parameters, and biochemical analyses also confirmed this reduction. Furthermore, this compound was shown to inhibit the bone resorption induced by vitamin A administration in this model nih.gov.
In toxicity studies involving rats, this compound administration led to an increased amount of primary spongiosa in the femur at doses of 0.16 mg/kg/day and above nih.gov. While this finding is from a toxicity study, it indicates an effect on bone tissue organization, potentially related to altered bone remodeling dynamics.
Table 1: Summary of this compound (YM-175) Effects on Bone Resorption Parameters in Animal Models
| Study Design | Animal Model | Measured Parameter | This compound (YM-175) Effect | Reference |
| Vitamin A-induced bone resorption model | Rat | Histomorphometric resorption parameters (e.g., trabecular parameters) | Significantly decreased | nih.gov |
| Vitamin A-induced bone resorption model | Rat | Biochemical resorption parameters (e.g., urinary crosslinks) | Significantly decreased | nih.gov |
| Vitamin A-induced bone resorption model | Rat | Inhibition of vitamin A-induced bone resorption | Inhibited | nih.gov |
| 30-day repeated dose toxicity study (bone effects) | Rat | Amount of primary spongiosa in femur | Increased at doses ≥ 0.16 mg/kg/day | nih.gov |
| 26-week weekly dose toxicity study (bone effects) | Rat | Amount of primary spongiosa in femur | Increased at doses ≥ 0.31 mg/kg/week | nih.gov |
Histomorphometric Analysis of Bone Architecture and Microstructure in Research Animals
In preclinical investigations utilizing a rat model for fracture healing, incadronate (B8117867) (also known as this compound) was evaluated for its effects on bone architecture and microstructure. Histological analyses revealed that continuous treatment with incadronate resulted in the formation of a larger bony callus, particularly in the higher dose group (C-100), observed at both 6 and 16 weeks post-fracture. nih.gov Further histological examination indicated that woven bony callus persisted in the continuous treatment groups at 16 weeks, suggesting a potential delay in the bone remodeling process. nih.gov While pretreatment with incadronate showed a delay in the healing process at 6 weeks, the healing reached control levels by 16 weeks. nih.gov Specific quantitative histomorphometric parameters, such as trabecular number, thickness, or bone volume fraction, were not detailed for this compound in the provided search results.
Evaluation of Bone Mineral Density (BMD) and Bone Strength in Preclinical Studies
Preclinical studies involving incadronate (this compound) in a rat fracture healing model included biomechanical testing of fractured femora. Mechanical assessment indicated that the continuous high-dose treatment group (C-100) exhibited a slightly higher ultimate load compared to control and other treatment groups, suggesting a potential improvement in bone strength at the fracture site. nih.gov Specific quantitative data regarding Bone Mineral Density (BMD) for this compound in preclinical studies was not detailed in the available search results.
Impact on Fracture Healing in Animal Models
Preclinical studies examining the impact of incadronate (this compound) on fracture healing in rat models have provided insights into its effects on callus formation, bone remodeling, and mechanical properties. Radiographic and histological evaluations showed that incadronate treatment generally led to the formation of a larger bony callus. nih.gov This effect was most pronounced in the continuous high-dose treatment group (C-100) at both 6 and 16 weeks post-fracture. nih.gov Histological examination also indicated that while pretreatment with incadronate caused a delay in healing at 6 weeks, the process reached control levels by 16 weeks. nih.gov However, continuous incadronate administration was associated with the persistence of woven bony callus at 16 weeks, suggesting a potential retardation of the bone remodeling phase, especially at higher dosages. nih.gov Biomechanical testing revealed that the ultimate load of the fractured femora in the continuous high-dose incadronate group (C-100) was slightly greater than in control groups, hinting at enhanced mechanical integrity at the fracture site. nih.gov
Table 1: Summary of Incadronate (this compound) Effects on Fracture Healing in Rat Models
| Observation | Incadronate (this compound) Findings in Rat Fracture Models |
| Callus Formation | Larger bony callus observed, especially in high-dose continuous treatment (C-100) at 6 and 16 weeks. nih.gov |
| Bone Remodeling | Pretreatment: Delayed at 6 weeks, normalized by 16 weeks. nih.gov Continuous treatment: Woven bony callus persisted at 16 weeks, suggesting delayed remodeling, particularly at high doses. nih.gov |
| Mechanical Strength | Ultimate load slightly higher in the C-100 group compared to control and other treatment groups. nih.gov |
Comparative Preclinical Analyses with Other Bisphosphonates
Relative Potency and Mechanistic Distinctions in Experimental Settings
This compound is classified as a nitrogen-containing bisphosphonate, a group known for its potent antiresorptive activity. nih.gov The primary mechanism of action for these compounds involves the inhibition of the enzyme farnesyl pyrophosphate synthase (FPPS) within osteoclasts. researchgate.netresearchgate.net This inhibition disrupts the mevalonate (B85504) pathway, which is critical for the post-translational modification (prenylation) of small GTP-binding proteins, thereby impairing osteoclast function and promoting apoptosis. nih.govresearchgate.netresearchgate.net Nitrogen-containing bisphosphonates are generally significantly more potent than their non-nitrogen-containing counterparts, often by several orders of magnitude. nih.govresearchgate.net While specific preclinical comparative potency data for this compound against other bisphosphonates was not detailed in the provided search results, its chemical classification indicates it belongs to the more potent class of bisphosphonates. nih.gov
Comparison of Bone Tissue Effects in Animal Models
Preclinical studies have explored the impact of various bisphosphonates on bone tissue quality and mechanical properties in animal models. Some bisphosphonates, particularly with prolonged administration or elevated doses, have been linked to increased bone brittleness and reduced toughness, potentially compromising bone's fatigue life. researchgate.net This phenomenon may arise from a reduced capacity for microdamage repair due to suppressed bone resorption. researchgate.net Conversely, other preclinical investigations have demonstrated that certain bisphosphonates can maintain or even enhance bone quality, strength, and architectural integrity. nih.gov However, direct comparative preclinical analyses detailing the specific effects of this compound on bone tissue properties relative to other bisphosphonates in animal models were not explicitly found within the provided search results.
Compound List:
this compound (Incadronate)
Alendronate
Risedronate
Ibandronate
Zoledronic acid
Etidronate
Clodronate
Pamidronate
Tiludronate
Chemical Aspects: Synthesis and Structure Activity Relationships Sar of Cimadronate
Synthetic Approaches for Cimadronate and its Analogs
The synthesis of this compound and other bisphosphonates relies on established chemical principles for forming the characteristic P-C-P (phosphorus-carbon-phosphorus) backbone and introducing the desired side chains that dictate the compound's biological activity.
General Methodologies for Bisphosphonate Synthesis
Several general methods have been developed for the synthesis of bisphosphonates. A widely used approach involves the reaction of a carboxylic acid with a mixture of phosphorous acid and phosphorus trichloride (B1173362) (PCl₃) or phosphorus oxychloride (POCl₃). This one-pot reaction is a common and efficient way to construct the geminal bisphosphonate structure.
Another prevalent method is a variation of the Michaelis-Arbuzov reaction. This involves the reaction of an acyl halide with a trialkyl phosphite (B83602) to form an acylphosphonate, which then reacts with a dialkyl phosphite to yield the tetraalkyl ester of the bisphosphonic acid. Subsequent hydrolysis of the ester groups yields the final bisphosphonic acid.
Three-component condensation reactions have also been employed, reacting an amine, triethyl orthoformate, and a dialkyl phosphite. This method is particularly useful for the synthesis of aminobisphosphonates, where the nitrogen-containing side chain is integral to the molecule's function.
Specific Chemical Pathways Relevant to this compound Production
The synthesis of this compound, or (cycloheptylamino)methylenebis(phosphonic acid), has been specifically described. One key synthetic route involves the reaction of cycloheptylamine (B1194755) with triethyl orthoformate and diethyl phosphite. This reaction forms the tetraethyl ester of this compound, which is then hydrolyzed to the final diacid product.
An alternative pathway involves the reaction of N-cycloheptylformamide with phosphorus trichloride and phosphorous acid, followed by hydrolysis. This method directly forms the P-C-P structure with the cycloheptylamino side chain already in place. The choice of synthetic route can be influenced by factors such as starting material availability, reaction yield, and purification requirements.
Elucidation of Structure-Activity Relationships for this compound Function
Role of the P-C-P Moiety in Bone Affinity and Stability
The P-C-P backbone is a fundamental structural feature of all bisphosphonates and is crucial for their therapeutic action. This moiety mimics the P-O-P (pyrophosphate) structure found in bone mineral, giving bisphosphonates a high affinity for hydroxyapatite (B223615), the primary inorganic component of bone. This strong binding is responsible for the targeted delivery and accumulation of the drug at sites of active bone remodeling.
The P-C-P bond is also highly stable and resistant to enzymatic hydrolysis, unlike the pyrophosphate bond. This chemical stability ensures a long residence time in the bone, contributing to the prolonged duration of action of bisphosphonates.
Significance of the Nitrogen-Containing Side Chain (R²) for Antiresorptive Potency
The side chain attached to the central carbon atom (the R² group) plays a critical role in determining the antiresorptive potency of a bisphosphonate. For nitrogen-containing bisphosphonates like this compound, the presence of a nitrogen atom in this side chain dramatically increases their potency compared to non-nitrogenous bisphosphonates.
Computational and Rational Design Approaches for Analog Development
The development of new and more potent bisphosphonate analogs has been significantly aided by computational modeling and rational drug design. researchgate.netnih.govazolifesciences.com These approaches allow researchers to predict how structural modifications will affect the drug's binding affinity for hydroxyapatite and its inhibitory activity against FPPS.
Cimadronate As a Research Tool and Future Directions in Bone Biology and Beyond
Application of Cimadronate in Fundamental Research
As a Molecular Probe for Investigating the Mevalonate (B85504) Pathway in Bone Cells
Nitrogen-containing bisphosphonates are known to act as molecular probes for the mevalonate pathway by specifically inhibiting the enzyme Farnesyl Diphosphate Synthase (FPPS). nih.govfrontiersin.org This inhibition leads to a depletion of essential downstream products like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are critical for the post-translational modification (prenylation) of small GTPase signaling proteins essential for osteoclast function. nih.govfrontiersin.org
However, there is no specific published data detailing the use of this compound for this purpose. Key research metrics, such as the half-maximal inhibitory concentration (IC50) of this compound against human FPPS, are not available in the scientific literature. Comparative studies of N-BPs frequently omit this compound, preventing the creation of a data table on its relative potency. researchgate.net
Utility in Understanding Osteoclast-Mediated Processes Beyond Direct Inhibition
The inhibition of the mevalonate pathway by N-BPs leads to profound effects on osteoclasts beyond the simple cessation of bone resorption. These effects include disruption of the actin cytoskeleton, loss of the ruffled border, and induction of apoptosis (programmed cell death). researchgate.net This makes N-BPs useful tools for studying the signaling pathways that govern osteoclast survival and morphology.
A single study from 1997, titled "Effects Bisphosphonate(this compound) on Osteoclasts in Experimental Periodontitis in Hamsters," suggests that this compound has been studied in this context. amanote.com Unfortunately, the detailed findings, abstract, and full text of this publication are not readily accessible, making it impossible to provide specific details on this compound's utility in understanding these complex osteoclast processes.
Exploration of Novel Preclinical Targets and Mechanisms of Bisphosphonate Action
Investigation of this compound's Effects in Non-Bone Cell Lines (e.g., Myeloma Cells for mechanistic studies)
Research has shown that N-BPs can exert direct anti-tumor effects on various cancer cell lines, including multiple myeloma. researchgate.netnih.govnih.gov These effects are also linked to the inhibition of the mevalonate pathway and include decreased proliferation, induction of apoptosis, and inhibition of tumor cell adhesion and invasion. nih.gov
Despite this promising area of research for the N-BP class, no preclinical studies were found that specifically investigated the effects of this compound on myeloma cells or any other non-bone cell lines. The focus of such research has been on other, more potent bisphosphonates.
Identification of Additional Molecular and Cellular Pathways Modulated by this compound in Experimental Systems
The primary mechanism of N-BPs is well-defined. However, research into this class of drugs continues to reveal influences on other cellular processes, such as angiogenesis and immune system modulation. nih.gov These broader effects open up new avenues for understanding the full biological impact of mevalonate pathway inhibition.
There is currently no available research that identifies or describes any additional molecular or cellular pathways specifically modulated by this compound in experimental systems.
Advances in Preclinical Methodologies for Bisphosphonate Evaluation
The evaluation of bisphosphonates involves a range of preclinical methods, from enzymatic assays using recombinant FPPS to cell-based assays measuring osteoclast activity and survival, and in vivo animal models of bone loss. nih.govscispace.com
No evidence suggests that this compound has been used in a specific or novel way to advance these preclinical methodologies. The development and validation of these techniques have predominantly utilized more widely studied bisphosphonates.
Development of Sophisticated In Vitro Models of Bone Remodeling
The investigation of bone-active compounds like this compound necessitates advanced in vitro systems that can accurately replicate the complex cellular interactions of bone remodeling. Historically, research has moved from simple single-cell cultures to more physiologically relevant models.
The fundamental requirement for an in vitro bone remodeling model is the co-culture of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). nih.gov These models can be categorized as indirect, where cells are separated by a permeable membrane allowing for the exchange of soluble factors, or direct, where cell-to-cell contact is permitted. nih.gov However, to truly mimic the in vivo environment, three-dimensional (3D) models are becoming essential. nih.gov These 3D systems often utilize scaffolds made from polymers or ceramics, which support the formation of a mineralized extracellular matrix by osteoblasts, creating a more realistic substrate for osteoclast activity. nih.gov
A key focus of these sophisticated models is to replicate the bone multicellular unit (BMU), the functional packet of osteoblasts and osteoclasts responsible for remodeling in vivo. whiterose.ac.uk The regulation of this unit is largely governed by the balance between Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL), which promotes osteoclast formation, and its inhibitor, Osteoprotegerin (OPG). nih.govwhiterose.ac.uk Advanced models aim to incorporate cells capable of endogenously producing these crucial cytokines, thereby creating a self-regulating system. whiterose.ac.uktue.nl Furthermore, the incorporation of mechanical stimulation and relevant hormones is a critical step toward achieving a robust and predictive in vitro model. whiterose.ac.uk
The development of these systems, such as those using mineralized silk fibroin scaffolds that mimic the bone's extracellular matrix, allows for the recreation of the physiological sequence of bone remodeling—from osteoclast resorption to subsequent bone formation by osteoblasts. tue.nl Such models are invaluable for the initial screening and mechanistic evaluation of bisphosphonates like this compound, offering the potential to reduce reliance on animal experimentation. whiterose.ac.uktue.nl
| In Vitro Model Type | Description | Key Features | Relevance for this compound Research |
|---|---|---|---|
| 2D Co-culture (Indirect) | Osteoblasts and osteoclasts are grown in the same well but physically separated by a permeable insert (e.g., transwell). nih.gov | Allows for communication via soluble factors only; no direct cell-cell contact. nih.gov | Basic assessment of this compound's effect on cell signaling and cytokine production. |
| 2D Co-culture (Direct) | Osteoblasts and osteoclasts are grown in direct contact on a shared surface. | Permits both soluble factor signaling and direct cell-to-cell interaction. | Evaluation of contact-dependent mechanisms and this compound's impact on them. |
| 3D Scaffold-Based Co-culture | Cells are seeded onto a three-dimensional scaffold that mimics the bone matrix. nih.govtue.nl | Provides a more physiologically relevant environment; supports mineralized matrix formation. nih.govtue.nl | Testing this compound's effect on bone resorption and formation in a tissue-like context. |
| Self-Regulating Systems | Models using cells that endogenously produce necessary cytokines (e.g., RANKL, OPG), avoiding supraphysiological concentrations of external factors. whiterose.ac.uktue.nl | Mimics physiological cell-mediated crosstalk and coupling of resorption and formation. tue.nl | Advanced mechanistic studies on how this compound modulates the natural bone remodeling cycle. |
Refinement of Animal Models for Comprehensive Bone Research
Preclinical animal models remain indispensable for evaluating the systemic effects of bisphosphonates on bone quality, strength, and architecture. nih.gov The refinement of these models is crucial for generating comprehensive and clinically translatable data for compounds such as this compound.
Among the most widely used models for studying osteoporosis are those involving estrogen deficiency, such as the ovariectomized (OVX) rat and baboon. nih.govnih.gov These models have been instrumental in demonstrating the efficacy of bisphosphonates like Alendronate in preventing bone loss and increasing bone mass and strength relative to estrogen-deficient controls. nih.gov Similarly, extensive preclinical programs for Ibandronate have utilized various animal models to confirm its efficacy and safety for bone. nih.gov
Beyond osteoporosis, refined animal models are used to study other bone pathologies. For instance, a rat model of particle-induced osteolysis, where polyethylene (B3416737) particles are implanted near a prosthesis, is used to investigate bone loss around total joint replacements. drmillett.com Studies using this model have shown that bisphosphonates can effectively prevent this type of localized bone loss. drmillett.com Such a model would be highly relevant for exploring the potential applications of this compound in orthopedic contexts.
These animal models allow for a suite of detailed analyses not possible in vitro. Key assessments include:
Bone Mineral Density (BMD): Measured by techniques like dual-energy X-ray absorptiometry (DXA). researchgate.net
Biomechanical Testing: Direct measurement of bone strength and fragility through bending or torsion tests on long bones or compression tests on vertebrae. researchgate.net
Histomorphometry: Microscopic analysis of bone biopsies to quantify cellular activities and structural parameters, providing insights into bone turnover and quality. nih.govnih.gov
These comprehensive evaluations in well-established animal models are a critical step in understanding the complete preclinical profile of any novel bisphosphonate.
| Animal Model | Pathology Modeled | Key Parameters Assessed | Relevance for this compound Research |
|---|---|---|---|
| Ovariectomized (OVX) Rat/Baboon | Postmenopausal Osteoporosis (Estrogen Deficiency). nih.govnih.gov | Bone Mineral Density (BMD), bone mass, bone strength, histomorphometry. nih.gov | Efficacy testing for preventing systemic bone loss and improving bone quality. |
| Glucocorticoid-Induced Model | Glucocorticoid-Induced Osteoporosis. researchgate.net | Bone turnover, BMD, bone strength. researchgate.net | Evaluation of efficacy in a different, common form of secondary osteoporosis. |
| Particle-Induced Osteolysis Model (Rat) | Periprosthetic bone loss around joint implants. drmillett.com | Periprosthetic bone volume, histological changes, inflammatory response. drmillett.com | Investigating potential to prevent localized bone resorption in orthopedic applications. |
| Intact, Aged Animals | Age-related bone loss. researchgate.net | Long-term effects on bone quality, microarchitecture, and mechanical integrity. researchgate.net | Assessing long-term impact on normal bone remodeling and quality in a non-diseased state. |
Unaddressed Questions and Future Research Trajectories for this compound and Related Compounds
Despite the established role of bisphosphonates, significant questions remain. Future research for this compound must address these gaps to fully characterize its mechanistic profile and potential therapeutic applications within experimental systems.
Long-term Mechanistic Effects on Bone Quality and Remodeling Dynamics in Preclinical Models
Long-term studies on other bisphosphonates provide a roadmap for future this compound research. For example, three-year studies with Alendronate and Risedronate have shown that while bone mineralization remains normal, there is a marked and expected reduction in bone turnover. nih.govnih.gov Histomorphometric analyses from these studies revealed significant decreases in the mineralizing surface and the activation frequency (the rate at which new remodeling units are formed). nih.govnih.gov For Alendronate, this was accompanied by an increase in wall thickness, suggesting a positive bone balance within each remodeling unit. nih.gov
A critical, unaddressed question for this compound is how its long-term administration will affect these dynamics in preclinical models. It is vital to confirm that while it effectively suppresses bone resorption, it does not lead to an adynamic or "frozen" state that could impair the bone's ability to repair microdamage. Therefore, long-term preclinical studies assessing histomorphometry, microarchitecture, and biomechanical properties are an essential future research trajectory. nih.gov
| Parameter | Effect of Alendronate (2-3 years) nih.gov | Effect of Risedronate (3 years) nih.gov | Future Research Question for this compound |
|---|---|---|---|
| Activation Frequency | Significantly decreased | Decreased by ~47% | What is the dose-dependent effect on the initiation of new bone remodeling units over time? |
| Mineralizing Surface | Significantly decreased | Decreased by ~58% | To what extent is bone formation surface suppressed with chronic administration? |
| Mineral Apposition Rate | Unaffected | Normal | Does this compound interfere with the function of individual osteoblasts? |
| Wall Thickness | Significant increase detected at 24 months | No significant change | Does treatment result in a positive or neutral bone balance within the basic multicellular unit? |
| Qualitative Histology | Normal mineralization | No histological abnormalities (e.g., osteomalacia) found. nih.gov | Does long-term exposure induce any adverse changes in bone matrix quality? |
Synergistic or Antagonistic Interactions with Other Bone-Active Agents in Experimental Systems
The potential for combination therapies to enhance therapeutic outcomes is a significant area of bone research. Investigating how this compound interacts with other bone-active agents is a crucial future trajectory. These interactions can be synergistic, enhancing efficacy, or antagonistic, potentially reducing it.
A preclinical study in OVX rats demonstrated a synergistic interaction between the bisphosphonate Ibandronate and Eldecalcitol, an active vitamin D3 derivative. nih.gov The combination treatment resulted in a greater increase in both lumbar and femoral BMD and a more significant increase in bone strength than either agent alone. nih.gov This positive effect was attributed to a synergistic inhibition of bone resorption without causing a further suppression of bone formation. nih.gov
Conversely, antagonistic interactions are also possible. It is well-known that co-administration of oral bisphosphonates with supplements containing divalent cations, such as calcium, can interfere with the absorption of the bisphosphonate. nih.gov Furthermore, agents that irritate the gastric mucosa, like nonsteroidal anti-inflammatory drugs (NSAIDs), could potentially exacerbate the gastrointestinal effects of some oral bisphosphonates. nih.gov
Future experimental studies should be designed to explore the potential of this compound in combination regimens. Investigating its effects alongside agents with different mechanisms of action, such as anabolic agents or vitamin D analogs, could uncover synergistic partnerships that optimize the balance of bone resorption and formation.
Development of Advanced Analytical Techniques for this compound Research in Biological Matrices
Underpinning all preclinical research is the ability to accurately quantify the compound of interest in various biological matrices. Bisphosphonates as a class pose significant bioanalytical challenges due to their high polarity and ionic nature, which makes them difficult to analyze with standard chromatography techniques. semanticscholar.org
The development of robust analytical methods is therefore a foundational requirement for future this compound research. Early methods often lacked the necessary sensitivity, but significant progress has been made, particularly with the advent of liquid chromatography-tandem mass spectrometry (LC-MS/MS). semanticscholar.org A key innovation has been the use of derivatization, a process that chemically modifies the bisphosphonate to make it more amenable to chromatographic separation and detection. semanticscholar.org
A novel and effective approach reported for several bisphosphonates is 'on-column' derivatization with methylation reagents like diazomethane (B1218177) or trimethylsilyl (B98337) diazomethane. semanticscholar.org This technique transforms the polar bisphosphonate into a less polar species that can be readily analyzed by LC-MS/MS, enabling superior sample clean-up and high sensitivity. semanticscholar.org
For this compound, the development and validation of such a sensitive and specific assay is not merely a technical exercise; it is a critical prerequisite for conducting essential preclinical studies. Accurate quantification in matrices like plasma, urine, and bone tissue is necessary to understand its pharmacokinetics (absorption, distribution, metabolism, and excretion) and to establish clear relationships between exposure and pharmacological effect in animal models. nih.gov
| Technique | Principle | Advantages | Considerations for this compound |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) with Fluorescence | Requires derivatization to attach a fluorescent tag to the molecule for detection. | Good sensitivity for some compounds. | Requires a suitable chemical structure on this compound for derivatization; can be complex. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analyte is vaporized and separated as a gas before mass detection; often requires derivatization. | High specificity and sensitivity. | Method development can be intensive; thermal stability of the this compound derivative is required. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates the compound in a liquid phase, followed by highly specific mass-based detection. semanticscholar.org | The gold standard for specificity, sensitivity, and throughput. semanticscholar.org | Essential to develop a derivatization strategy (e.g., on-column methylation) to overcome polarity issues. semanticscholar.org |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Detects the phosphorus atom within the bisphosphonate structure. | Does not require derivatization; directly measures the elemental component. | Cannot distinguish between the parent drug and phosphorus-containing metabolites; less specific for pharmacokinetic studies. |
Q & A
Q. How to design a mixed-methods study evaluating patient adherence to this compound therapy?
- Integration :
- Quantitative : Track adherence via electronic medication monitors and correlate with BMD changes .
- Qualitative : Conduct semi-structured interviews to identify barriers (e.g., dosing frequency) using thematic analysis .
- Triangulation : Cross-validate findings to enhance validity .
Tables: Key Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
